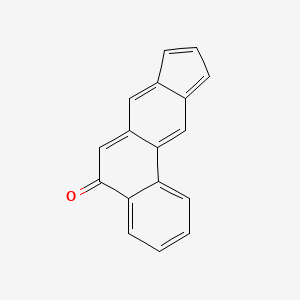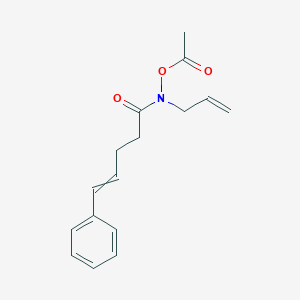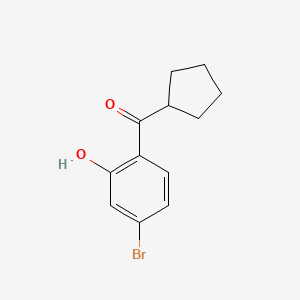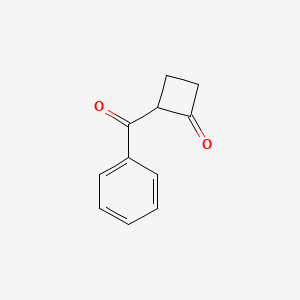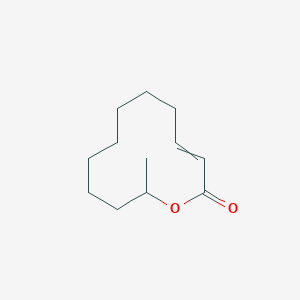
12-Methyl-1-oxacyclododec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methyl-1-oxacyclododec-3-en-2-one: is an organic compound that belongs to the class of macrolides and analogues. It contains a lactone ring of at least twelve members and is known for its unique structural properties. This compound is also referred to as recifeiolide and has been identified in various natural sources, including the fungus Xenoacremonium recifei .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-1-oxacyclododec-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a lactonization reaction where a hydroxy acid undergoes intramolecular esterification to form the lactone ring. The reaction conditions often require the presence of a dehydrating agent and an acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Methyl-1-oxacyclododec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted lactones and related compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-Methyl-1-oxacyclododec-3-en-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex macrolide structures. Its unique lactone ring makes it a valuable intermediate in the preparation of various natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 12-Methyl-1-oxacyclododec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s lactone ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. This interaction disrupts essential biological pathways, resulting in antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
11-Dodecanolide: Another macrolide with a similar lactone ring structure.
12-Methyloxacyclododecan-2-one: A closely related compound with slight structural variations.
Uniqueness: 12-Methyl-1-oxacyclododec-3-en-2-one stands out due to its specific substitution pattern and the presence of a double bond in the lactone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
87227-35-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h8,10-11H,2-7,9H2,1H3 |
InChI-Schlüssel |
VFKYUNPLGDFGQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCC=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


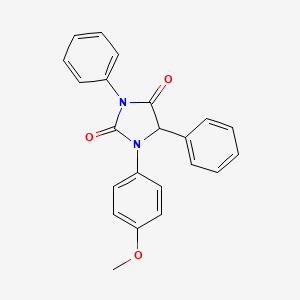
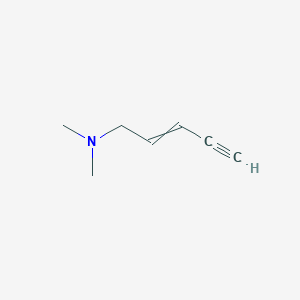
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
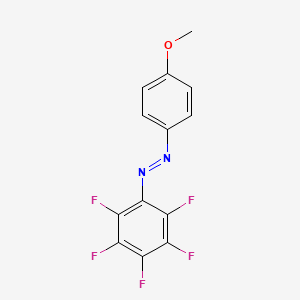
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
